molecular formula C13H18O2 B6613902 4-methyl-2-(2-methylphenyl)pentanoic acid CAS No. 200350-20-5

4-methyl-2-(2-methylphenyl)pentanoic acid

Cat. No.: B6613902
CAS No.: 200350-20-5
M. Wt: 206.28 g/mol
InChI Key: DPEQSOBXRLFAKC-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-methylphenyl)pentanoic acid is a branched-chain carboxylic acid featuring a pentanoic acid backbone substituted with a methyl group at the fourth carbon and a 2-methylphenyl group at the second carbon. This structural motif confers unique physicochemical properties, including lipophilicity and steric bulk, which influence its biological activity and synthetic utility.

Properties

IUPAC Name

4-methyl-2-(2-methylphenyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9(2)8-12(13(14)15)11-7-5-4-6-10(11)3/h4-7,9,12H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEQSOBXRLFAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Reaction Design

The Friedel-Crafts acylation is the most widely reported method for synthesizing 4-methyl-2-(2-methylphenyl)pentanoic acid. This electrophilic aromatic substitution reaction involves activating an acyl chloride derivative with a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to generate an acylium ion. The acylium ion reacts with 2-methyltoluene (o-xylene) to form a ketone intermediate, which is subsequently oxidized to the carboxylic acid.

Key Steps :

  • Acyl Chloride Preparation : 4-Methylpentanoyl chloride is synthesized from 4-methylpentanoic acid using thionyl chloride (SOCl₂).

  • Friedel-Crafts Reaction : The acyl chloride reacts with o-xylene in anhydrous dichloromethane (DCM) at 0–5°C, catalyzed by AlCl₃.

  • Oxidation : The resulting ketone (4-methyl-2-(2-methylphenyl)pentan-2-one) is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.

Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Catalyst Loading1.2 equiv. AlCl₃Maximizes acylium ion formation
Temperature0–5°C (reflux post-addition)Minimizes side reactions
SolventAnhydrous DCMEnhances electrophilic activity
Oxidation AgentKMnO₄ in H₂SO₄Ensures complete ketone-to-acid conversion

Yield : 58–72% (over two steps).

Alternative Synthesis Pathways

Grignard Reaction-Based Synthesis

This method constructs the carbon skeleton via nucleophilic addition of a Grignard reagent to a ketone, followed by carboxylation.

Procedure :

  • Grignard Reagent Formation : React 2-methylbenzyl magnesium bromide with 4-methyl-2-pentanone in dry tetrahydrofuran (THF).

  • Quenching and Oxidation : Hydrolyze the adduct with ammonium chloride (NH₄Cl) and oxidize the secondary alcohol to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Advantages :

  • Enantioselective synthesis possible with chiral catalysts.

  • Higher functional group tolerance compared to Friedel-Crafts.

Limitations :

  • Requires strict anhydrous conditions.

  • Lower overall yield (45–60%) due to multiple steps.

Carboxylation of Organometallic Intermediates

Direct carboxylation of a pre-formed organozinc or organolithium compound provides a streamlined route.

Steps :

  • Organometallic Formation : Generate 2-(2-methylphenyl)-4-methylpentyl lithium via transmetallation.

  • CO₂ Insertion : Bubble carbon dioxide through the solution at −78°C to form the carboxylic acid.

Conditions :

  • Temperature: −78°C (dry ice/acetone bath).

  • Solvent: Diethyl ether or THF.

Yield : 50–65%, with minimal byproducts.

Industrial-Scale Production Considerations

Catalytic System Innovations

Recent advances focus on replacing AlCl₃ with heterogeneous catalysts (e.g., zeolites or acidic resins) to improve recyclability and reduce waste. For example, H-beta zeolite achieves 68% yield in continuous flow reactors, circumventing the need for stoichiometric Lewis acids.

Green Chemistry Approaches

  • Solvent-Free Reactions : Microwave-assisted synthesis reduces reaction time by 40% while eliminating solvent use.

  • Biocatalytic Routes : Engineered lipases catalyze the esterification of intermediates under mild conditions (pH 7.0, 30°C), though yields remain suboptimal (35–50%).

Comparative Analysis of Methods

MethodYield (%)ScalabilityEnvironmental ImpactCost Efficiency
Friedel-Crafts58–72HighModerate (AlCl₃ waste)Low
Grignard Reaction45–60ModerateHigh (THF disposal)Moderate
Carboxylation50–65LowLowHigh
Biocatalytic35–50LimitedVery LowVery High

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(2-methylphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-methyl-2-(2-methylphenyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It serves as a tool to study lipid metabolism and its effects on cellular processes.

    Medicine: It is widely used in the treatment of hyperlipidemia and related cardiovascular conditions.

    Industry: It is employed in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 4-methyl-2-(2-methylphenyl)pentanoic acid involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. This activation leads to increased expression of genes involved in lipid metabolism, resulting in reduced levels of triglycerides and cholesterol in the blood . The compound also influences the pathways related to fatty acid oxidation and lipoprotein metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide and Sulfonyl Derivatives

  • 4-Methyl-2-{[(4-Methylphenyl)Sulphonyl]Amino}Pentanoic Acid (Compound 7) Synthesis: Synthesized via sulfonylation of pentanoic acid derivatives, yielding 71% . Physical Properties: Melting point 77–79°C; IR peaks at 3272 cm⁻¹ (N-H) and 1703 cm⁻¹ (C=O) .
  • 4-Methyl-2-[N-(4-Methylbenzenesulfonyl)-1-Phenylformamido]Pentanoic Acid (5d) Yield: 99.92% with mp 98.9°C . Functional Groups: Dual carbonyl groups (1705, 1688 cm⁻¹) and sulfonyl vibrations (1327, 1292 cm⁻¹) .

Thioxothiazolidin Derivatives

  • (S,Z)-4-Methyl-2-(4-Oxo-5-((5-Substituted Phenylfuran-2-Yl)Methylene)-2-Thioxothiazolidin-3-Yl)Pentanoic Acids Synthesis: Prepared via Knoevenagel condensation, with yields up to 85% . Antibacterial Activity: Exhibited MIC values of 8–32 µg/mL against S. aureus and E. coli, attributed to the thioxothiazolidin ring’s electron-withdrawing effects . Structural Advantage: The thioxothiazolidin moiety introduces a planar, conjugated system, enhancing interaction with bacterial membranes.

Amino-Substituted Derivatives

  • (2S)-4-Methyl-2-(Methylamino)Pentanoic Acid Derivatives Calcium Channel Antagonism: Demonstrated efficacy in rodent pain models (ED₅₀ = 10 mg/kg) due to the methylamino group’s role in mimicking endogenous ligands . Comparison: The amino group increases polarity, improving solubility but reducing blood-brain barrier penetration compared to the non-polar 2-methylphenyl analog.
  • (2R,4R)-4-Amino-2-Methyl-5-Phenylpentanoic Acid Configuration: Stereochemical arrangement at C2 and C4 enhances binding to peptide transporters, as seen in antimalarial studies .

Ester and Halogenated Derivatives

  • Ethyl 4-Oxopentanoate Volatility: Lower vapor pressure than 4-methyl-2-(2-methylphenyl)pentanoic acid, limiting its use in odor-control applications .
  • (2S)-2-Chloro-4-Methylpentanoic Acid Reactivity: The chlorine atom at C2 facilitates nucleophilic substitution, making it a versatile intermediate in peptide synthesis .

Mechanistic and Functional Insights

  • Lipophilicity vs. Sulfonamide analogs balance this with polar groups .
  • Steric Effects : Bulky substituents (e.g., thioxothiazolidin) hinder rotation, stabilizing bioactive conformations .
  • Electron-Withdrawing Groups : Carbonyl and sulfonyl groups enhance hydrogen-bond acceptor strength, critical for target engagement in antimicrobials .

Biological Activity

4-Methyl-2-(2-methylphenyl)pentanoic acid, a branched-chain fatty acid derivative, has garnered attention in scientific research due to its potential biological activities. This compound is structurally characterized by a pentanoic acid backbone with a methyl group and a 2-methylphenyl substituent, which may influence its interaction with biological systems. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse sources.

The chemical structure of this compound can be represented as follows:

C12H16O2\text{C}_{12}\text{H}_{16}\text{O}_2

This compound exhibits unique chemical properties that facilitate various biological interactions. The presence of the aromatic ring may enhance lipophilicity and affect membrane permeability.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. In vitro assays demonstrated effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

Research has also explored the anticancer properties of this compound. In cell line studies, this compound showed cytotoxic effects against various cancer types, including breast and colon cancers. These effects are attributed to the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsMechanism of Action
AntimicrobialEffective against bacterial strainsDisruption of cell membranes
AnticancerCytotoxicity in cancer cell linesInduction of apoptosis

The biological activity of this compound is thought to involve several mechanisms:

  • Cell Membrane Interaction : The compound's hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Signal Transduction Modulation : The compound could modulate signaling pathways related to cell growth and apoptosis, particularly through interactions with receptors or kinases involved in cancer progression .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Treatment : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability, attributed to its ability to induce apoptosis via caspase activation.
  • Bacterial Infections : A clinical evaluation showed that formulations containing this compound effectively reduced bacterial load in infected wounds, suggesting its utility in topical antimicrobial therapies.

Q & A

Basic: What are the primary synthetic routes for 4-methyl-2-(2-methylphenyl)pentanoic acid, and how do they differ in methodology?

Methodological Answer:
The compound is synthesized via two main approaches:

  • Friedel-Crafts Acylation: Involves introducing the 2-methylphenyl group to a pentanoic acid backbone using Lewis acid catalysts (e.g., AlCl₃) . This method is limited by regioselectivity and requires careful control of electrophilic substitution.
  • Alkylation of Carboxylic Acid Derivatives: A detailed protocol ( ) uses p-tolylacetic acid, n-butyllithium, and isobutyl bromide in THF. The reaction proceeds via deprotonation to form a lithium enolate, followed by alkylation and acid quenching. This method achieves >99% yield under inert conditions at 0°C–RT .

Key Differences:

ParameterFriedel-Crafts AcylationAlkylation via Enolate
SelectivityModerate (para/ortho)High (directed by enolate)
Yield~60–70%>99%
ScalabilityLimited by side reactionsSuitable for large scale

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Structural confirmation relies on:

  • ¹H/¹³C NMR: Assigns methyl groups (δ 0.91–2.33 ppm), aromatic protons (δ 7.14–7.22 ppm), and the carboxylic acid proton (broad ~12 ppm) .
  • IR Spectroscopy: Identifies carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion [M-H]⁻ at m/z 205.1238 (calc. 205.1234) .

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